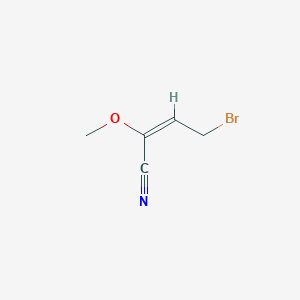
4-Bromo-2-methoxybut-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methoxybut-2-enenitrile is an organic compound with the molecular formula C5H6BrNO. It is characterized by the presence of a bromine atom, a methoxy group, and a nitrile group attached to a but-2-ene backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-methoxybut-2-enenitrile can be synthesized through various methods. One common approach involves the bromination of 2-methoxybut-2-enenitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction typically proceeds under mild conditions and yields the desired product with good selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the product. The use of environmentally friendly brominating agents and solvents is also a consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxybut-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as cyanide, leading to the formation of nitriles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the but-2-ene backbone can participate in addition reactions with electrophiles
Common Reagents and Conditions
Nucleophiles: Cyanide ions for substitution reactions.
Bases: Strong bases like potassium tert-butoxide for elimination reactions.
Electrophiles: Bromine or hydrogen bromide for addition reactions.
Major Products Formed
Substitution: Formation of 2-methoxybut-2-enenitrile.
Elimination: Formation of 2-methoxybut-2-ene.
Scientific Research Applications
4-Bromo-2-methoxybut-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxybut-2-enenitrile involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bond in the but-2-ene backbone are key sites for chemical reactions. The compound can form intermediates that participate in further transformations, leading to the formation of diverse products .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxybut-2-ene
- 2-Methoxybut-2-enenitrile
- 4-Bromo-2,5-dimethoxyamphetamine
Uniqueness
4-Bromo-2-methoxybut-2-enenitrile is unique due to the presence of both a bromine atom and a nitrile group on the same molecule. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C5H6BrNO |
|---|---|
Molecular Weight |
176.01 g/mol |
IUPAC Name |
(E)-4-bromo-2-methoxybut-2-enenitrile |
InChI |
InChI=1S/C5H6BrNO/c1-8-5(4-7)2-3-6/h2H,3H2,1H3/b5-2+ |
InChI Key |
LCMZLMVNRRKFSB-GORDUTHDSA-N |
Isomeric SMILES |
CO/C(=C/CBr)/C#N |
Canonical SMILES |
COC(=CCBr)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


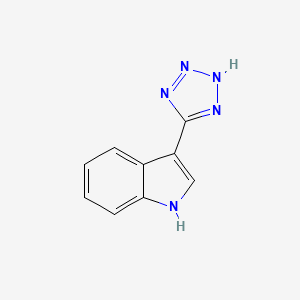
![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)
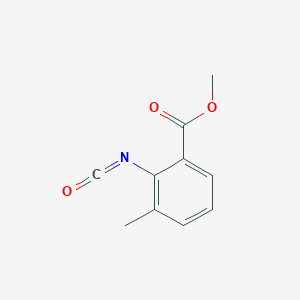
![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
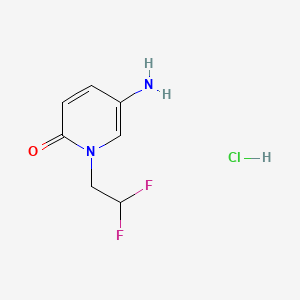
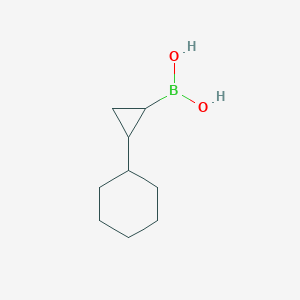
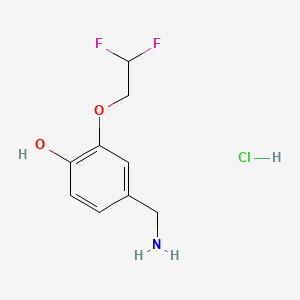

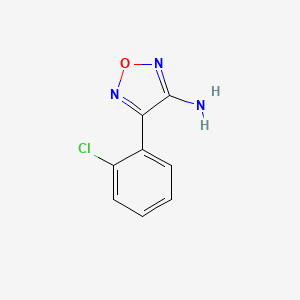
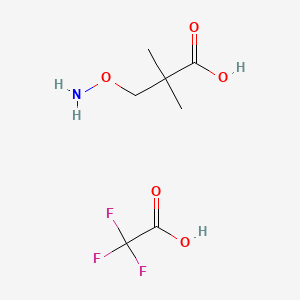
![4-({[(4-Hydroxy-3,5-dimethylphenyl)methyl]amino}methyl)-2,6-dimethylphenol hydrochloride](/img/structure/B13456815.png)
![3-((Benzyloxy)carbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13456818.png)
![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepanetrihydrochloride](/img/structure/B13456820.png)
